3-Bromo-4-oxo-4-p-tolyl-butyric acid
Description
Contextualization within Alpha-Halogenated Beta-Ketocarboxylic Acid Chemistry
Alpha-halogenated carboxylic acids are a well-established class of compounds in organic synthesis, primarily known for their utility in nucleophilic substitution reactions where the halogen acts as a leaving group. The presence of a carbonyl group at the beta-position, as is the case in 3-Bromo-4-oxo-4-p-tolyl-butyric acid, significantly influences the reactivity of the alpha-carbon.
The synthesis of such compounds typically involves the alpha-bromination of the corresponding beta-ketocarboxylic acid. A common method for this transformation is the Hell-Volhard-Zelinsky reaction, which proceeds via the formation of an acid bromide intermediate, facilitating enolization and subsequent reaction with bromine. nih.gov The precursor, 4-oxo-4-(p-tolyl)butanoic acid, can be readily synthesized through a Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640). wikipedia.org
The reactivity of this compound is dictated by its three key functional groups:
Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction.
Ketone: The carbonyl group can participate in nucleophilic additions, reductions, and reactions involving the adjacent methylene group.
Alpha-Bromo Group: The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. The presence of the adjacent ketone enhances the reactivity of this position towards SN2 reactions.
Strategic Importance in Retrosynthetic Analysis and Target-Oriented Synthesis
In the strategic planning of organic syntheses, known as retrosynthetic analysis, complex target molecules are mentally disconnected into simpler, commercially available starting materials. This compound and its derivatives are valuable synthons in this context, offering multiple points for disconnection and functional group interconversion.
For instance, the carbon skeleton of this molecule can be a precursor to various heterocyclic systems and substituted butyrolactones. A retrosynthetic analysis of a substituted γ-butyrolactone might reveal this compound as a key intermediate. The synthesis would involve an intramolecular cyclization, where the carboxylic acid or its ester derivative attacks the electrophilic alpha-carbon, displacing the bromide.
In target-oriented synthesis, the goal is the efficient and selective construction of a specific complex molecule. The multiple functionalities of this compound allow for its use in a variety of bond-forming strategies. For example, the α-bromo ketone moiety is a classic electrophile for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity can be harnessed in the synthesis of natural products and pharmaceutically active compounds.
Overview of Research Frontiers for Multi-Functionalized Organic Compounds
The development of new synthetic methodologies often relies on the availability of versatile building blocks that can participate in multiple, and often orthogonal, chemical transformations. Multi-functionalized compounds like this compound are at the forefront of this research.
Current research frontiers that could benefit from the unique reactivity of this compound include:
Diversity-Oriented Synthesis: The ability to selectively react one functional group in the presence of others is a cornerstone of diversity-oriented synthesis, which aims to rapidly generate libraries of structurally diverse small molecules for biological screening.
Multicomponent Reactions: These are one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. The varied reactivity of this compound makes it a promising candidate for the design of novel multicomponent reactions. manchesterorganics.com
Medicinal Chemistry: Butyric acid derivatives have shown a wide range of biological activities. strategicmarketresearch.com The introduction of the bromo and p-tolyl ketone functionalities provides handles for further derivatization to explore structure-activity relationships and develop new therapeutic agents.
The strategic placement of reactive sites in this compound offers a powerful platform for the construction of complex molecular frameworks, underscoring its potential in advancing the frontiers of organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7-2-4-8(5-3-7)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLMNHCSODTMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403532 | |
| Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53515-23-4 | |
| Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Oxo 4 P Tolyl Butyric Acid
Reactions Involving the Alpha-Bromo Ketone Functional Group
The alpha-bromo ketone is the most reactive site in the molecule under many conditions. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the carbon atom bearing the bromine, making it susceptible to nucleophilic attack. It also acidifies the alpha-proton, facilitating elimination and rearrangement reactions.
Nucleophilic Substitution Reactions (SN2, SN1) at the Bromine Center
The carbon atom attached to the bromine is a primary target for nucleophiles, proceeding primarily through an SN2 mechanism. The rate of this reaction is enhanced by the adjacent carbonyl group, which helps to stabilize the transition state. A wide variety of nucleophiles can displace the bromide ion, leading to a diverse range of substituted products.
One of the most well-documented and synthetically useful reactions of α-halo ketones is the Hantzsch thiazole (B1198619) synthesis. In this reaction, the α-bromo ketone undergoes condensation with a thiourea (B124793) or thioamide to form a thiazole ring system. nanobioletters.comderpharmachemica.com Thiazole derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.netekb.egorganic-chemistry.orgmdpi.com
The reaction of 3-Bromo-4-oxo-4-p-tolyl-butyric acid with thiourea is expected to proceed via nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine. This is followed by an intramolecular cyclization and dehydration to yield the corresponding 2-aminothiazole derivative.
Table 1: Expected Products from Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product Structure | Product Class |
|---|---|---|---|
| Thiourea | H2NCSNH2 | 2-Amino-4-(p-tolyl)-5-(2-carboxyethyl)thiazole | Thiazole |
| Substituted Thiourea | RNHCSNH2 | 2-(Substituted-amino)-4-(p-tolyl)-5-(2-carboxyethyl)thiazole | Substituted Thiazole |
| Thioamide | RCSNH2 | 2-(Substituted)-4-(p-tolyl)-5-(2-carboxyethyl)thiazole | Substituted Thiazole |
| Amine | RNH2 | 3-Amino-4-oxo-4-p-tolyl-butyric acid | α-Amino ketone |
| Azide | NaN3 | 3-Azido-4-oxo-4-p-tolyl-butyric acid | α-Azido ketone |
While SN2 reactions are predominant, under conditions that favor carbocation formation (e.g., with a poor nucleophile in a polar protic solvent), an SN1 pathway may be possible, although less common for α-halo ketones.
Elimination Reactions Leading to Olefinic Intermediates
In the presence of a non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. The base abstracts the acidic proton on the carbon adjacent to both the carbonyl and the bromine-bearing carbon, leading to the elimination of HBr and the formation of a carbon-carbon double bond. The conjugation of the newly formed double bond with the carbonyl group provides a thermodynamic driving force for this reaction.
Table 2: Potential Olefinic Products from Elimination Reactions
| Base | Expected Product Name | Notes |
|---|---|---|
| Pyridine | 4-Oxo-4-p-tolyl-but-2-enoic acid | A mild, non-nucleophilic base often used for dehydrohalogenation. |
The resulting α,β-unsaturated keto acid is a valuable synthetic intermediate, susceptible to conjugate addition reactions.
Rearrangement Reactions Facilitated by Alpha-Halogenation
Alpha-halo ketones are known to undergo rearrangement reactions, with the most notable being the Favorskii rearrangement. This reaction occurs in the presence of a strong, non-nucleophilic base, such as an alkoxide. The proposed mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base.
For this compound, treatment with a base like sodium hydroxide could potentially lead to the formation of a cyclopropanone intermediate. Subsequent nucleophilic attack by hydroxide and ring-opening would result in a rearranged carboxylic acid derivative. The exact product would depend on the regioselectivity of the ring-opening step.
Reactivity of the Keto Moiety
The ketone functional group in this compound also exhibits characteristic reactivity, including reduction, oxidation, and nucleophilic addition.
Reductions and Oxidations of the Carbonyl Group
The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent is crucial to avoid side reactions involving the bromine atom or the carboxylic acid.
Table 3: Products of Carbonyl Group Reduction
| Reducing Agent | Expected Product Name | Notes |
|---|---|---|
| Sodium borohydride (NaBH4) | 3-Bromo-4-hydroxy-4-p-tolyl-butyric acid | A mild reducing agent that typically does not affect carboxylic acids or alkyl halides. |
Oxidation of the keto-acid is also possible, though it generally requires harsh conditions and may lead to cleavage of the carbon-carbon bonds.
Nucleophilic Additions to the Ketone
The carbonyl carbon of the ketone is electrophilic and can be attacked by various nucleophiles. These reactions can lead to the formation of new carbon-carbon bonds or the introduction of other functional groups.
Table 4: Products of Nucleophilic Addition to the Ketone
| Nucleophile | Reagent Example | Expected Product Type | Notes |
|---|---|---|---|
| Grignard Reagent | RMgX | Tertiary alcohol | The Grignard reagent would also react with the acidic proton of the carboxylic acid. |
| Organolithium Reagent | RLi | Tertiary alcohol | Similar to Grignard reagents, it would also deprotonate the carboxylic acid. |
| Cyanide | NaCN | Cyanohydrin | The product would be 3-Bromo-4-cyano-4-hydroxy-4-p-tolyl-butyric acid. |
The presence of the alpha-bromo substituent can influence the stereochemical outcome of these addition reactions.
Condensation and Derivatization at the Ketone Site
The ketone carbonyl group at the C-4 position is a primary site for nucleophilic attack and condensation reactions. A significant transformation for γ-keto acids like this compound is their reaction with hydrazine (B178648) and its derivatives. This reaction is not merely a simple condensation at the ketone but a comprehensive transformation involving both the ketone and the carboxylic acid functionalities to form heterocyclic systems.
When treated with hydrazine hydrate, γ-keto acids undergo a cyclocondensation reaction to yield 6-aryl-2,3,4,5-tetrahydropyridazin-3-one derivatives. biomedpharmajournal.orgiglobaljournal.com The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl group. This intermediate then undergoes a rapid intramolecular cyclization, where the terminal nitrogen of the hydrazone acts as a nucleophile, attacking the carboxylic acid group to form a stable six-membered ring after dehydration. scholarsresearchlibrary.com This pathway provides an efficient route to the pyridazinone core structure, a scaffold of interest in medicinal chemistry. iglobaljournal.comscholarsresearchlibrary.com
Table 1: Synthesis of Pyridazinone Derivative
| Reactant | Reagents | Conditions | Product |
|---|
Transformations of the Carboxylic Acid Functionality
The terminal carboxylic acid group is another key center of reactivity, readily undergoing reactions such as esterification, amidation, and intramolecular cyclization.
The carboxylic acid moiety of this compound can be converted to esters and amides through standard synthetic protocols. Esterification can be achieved by reacting the acid with an alcohol in the presence of a mineral acid catalyst (Fischer esterification).
Amidation involves the reaction with amines. For less reactive amines, the carboxylic acid often requires activation, for instance, by conversion to an acyl chloride or through the use of peptide coupling agents. Studies on the closely related 4-aryl-4-oxobutanoic acids have shown that their reaction with diamines initially proceeds via an acid-base reaction to form a diammonium salt. Subsequent heating of this salt leads to dehydration and the formation of the corresponding amide. This demonstrates a viable pathway for amide synthesis from this class of compounds.
Table 2: General Esterification and Amidation Reactions
| Reaction Type | Reagents | General Product |
|---|---|---|
| Esterification | Alcohol (R-OH), H⁺ catalyst | 3-Bromo-4-oxo-4-p-tolyl-butyrate ester |
Decarboxylation is a common reaction for carboxylic acids that possess a carbonyl group at the β-position (C-3). These β-keto acids readily lose carbon dioxide upon heating through a stable, six-membered cyclic transition state involving the enol tautomer. libretexts.orgyoutube.commasterorganicchemistry.com
However, this compound is a γ-keto acid, with the ketone at the C-4 position relative to the carboxylic acid at C-1. This structural arrangement does not permit the formation of the low-energy, six-membered cyclic transition state necessary for facile decarboxylation. The formation of an enol/enolate intermediate to stabilize the transition state is not possible in the same way as it is for β-keto acids. stackexchange.com Consequently, this compound is significantly more stable towards thermal decarboxylation and does not undergo this reaction under the mild conditions sufficient for β-keto acids.
The structural arrangement of a γ-keto acid facilitates intramolecular cyclization between the carboxylic acid and ketone functionalities. Upon treatment with a dehydrating agent such as acetic anhydride (B1165640), 4-oxobutanoic acid derivatives can undergo lactonization. ekb.eg This reaction involves the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the ketone carbonyl. The resulting cyclic hemiacetal (a γ-hydroxylactone) subsequently dehydrates to form a 2(3H)-furanone, which is an unsaturated γ-lactone. ekb.eg This transformation represents a key pathway for converting the open-chain acid into a five-membered heterocyclic ring. The formation of a cyclic anhydride is not a typical reaction pathway, as the molecule does not possess the required second carboxylic acid group.
Electrophilic and Nucleophilic Reactions of the p-Tolyl Aromatic Ring
The p-tolyl ring is subject to electrophilic aromatic substitution, with the position of attack being governed by the directing effects of the two existing substituents: the methyl group and the acyl group.
Methyl Group (-CH₃): This is an activating group and is ortho, para-directing.
Acyl Group (-C(O)CH₂-): This is a deactivating group and is meta-directing.
The positions ortho to the activating methyl group (C-3' and C-5') are also meta to the deactivating acyl group. This alignment of directing effects means that incoming electrophiles will be strongly directed to these positions. However, the powerful deactivating nature of the acyl group withdraws electron density from the ring, making electrophilic substitution reactions more difficult to achieve than for toluene (B28343) itself. Therefore, forcing conditions (e.g., stronger Lewis acids, higher temperatures) are typically required for reactions such as nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring.
Table 3: Predicted Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Bromo-4-(3-nitro-4-methylphenyl)-4-oxobutanoic acid |
Side-Chain Modifications at the Methyl Group
The p-tolyl moiety of this compound offers a reactive site for side-chain modifications, specifically at the methyl group. This benzylic position is susceptible to oxidation and halogenation reactions, allowing for the introduction of various functional groups, which can significantly alter the molecule's properties and potential applications.
Oxidation of the benzylic methyl group is a common transformation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid, yielding 4-(4-carboxyphenyl)-3-bromo-4-oxobutanoic acid. This transformation is often carried out under vigorous conditions, which could potentially affect other functional groups in the molecule. Therefore, milder and more selective methods are generally preferred. One such method is the use of milder oxidizing agents like selenium dioxide (SeO₂) which can selectively oxidize the methyl group to an aldehyde, forming 4-(4-formylphenyl)-3-bromo-4-oxobutanoic acid. Further controlled oxidation of the aldehyde can then yield the corresponding carboxylic acid if desired.
Halogenation, particularly bromination, of the benzylic methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light. This reaction proceeds via a free radical mechanism and selectively introduces a bromine atom to the methyl group, yielding 3-bromo-4-(4-(bromomethyl)phenyl)-4-oxobutanoic acid. The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functionalities.
| Reagent/Conditions | Product | Functional Group Transformation |
| KMnO₄, heat | 4-(4-carboxyphenyl)-3-bromo-4-oxobutanoic acid | -CH₃ to -COOH |
| SeO₂, heat | 4-(4-formylphenyl)-3-bromo-4-oxobutanoic acid | -CH₃ to -CHO |
| NBS, initiator, light | 3-bromo-4-(4-(bromomethyl)phenyl)-4-oxobutanoic acid | -CH₃ to -CH₂Br |
Mechanistic Investigations of Reactions Involving 3 Bromo 4 Oxo 4 P Tolyl Butyric Acid
Elucidation of Reaction Mechanisms
The formation of 3-Bromo-4-oxo-4-p-tolyl-butyric acid, an α-bromo ketone, and its subsequent transformations can proceed through various mechanistic pathways. The specific pathway is often dictated by the reaction conditions, such as the presence of acid or base catalysts and the nature of the reactants.
While ionic pathways are common in the bromination of ketones, the potential involvement of radical intermediates has also been considered. Under specific conditions, such as photochemical initiation, the bromination of ketones can proceed through a free-radical chain mechanism. electronicsandbooks.com In such a scenario, the reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate bromine radicals. These radicals can then abstract an alpha-hydrogen from the keto acid, forming an organic radical. This radical then reacts with molecular bromine to yield the α-bromo ketone and another bromine radical, thus propagating the chain.
However, for the typical acid-catalyzed bromination of ketones, the kinetic evidence often does not support a radical-mediated pathway. The rate of halogenation is frequently found to be independent of the halogen concentration, which contradicts a mechanism where the reaction of the organic radical with the halogen is a key step. libretexts.orgopenstax.org One study on the bromination of benzyl (B1604629) ketones in the dark, using an epoxide as an HBr scavenger, showed that the reaction stopped after a small initial uptake of bromine. Upon irradiation with a tungsten lamp, the reaction proceeded rapidly, suggesting a light-catalyzed, free-radical mechanism under these specific conditions. electronicsandbooks.com
The most commonly accepted mechanism for the acid-catalyzed α-bromination of ketones, including the formation of this compound, proceeds through an ionic pathway involving an enol intermediate. libretexts.orgmasterorganicchemistry.comchemtube3d.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. masterorganicchemistry.com A base (such as water or the conjugate base of the acid catalyst) then removes an α-proton, leading to the formation of an enol. masterorganicchemistry.comchemtube3d.com This enol, a nucleophilic species, then attacks a molecule of bromine, resulting in the formation of the α-bromo ketone and the regeneration of the acid catalyst. masterorganicchemistry.com
Kinetic studies on the acid-catalyzed halogenation of ketones have shown that the reaction rate is typically first order with respect to the ketone and the acid catalyst, but zero order with respect to the halogen. libretexts.orgopenstax.org This indicates that the formation of the enol is the rate-determining step of the reaction. pearson.com This is further supported by deuterium (B1214612) exchange experiments, where the rate of deuterium incorporation at the α-position is identical to the rate of halogenation. libretexts.orgopenstax.org
Once formed, this compound, as an α-halo ketone, can undergo various functional group interconversions through ionic pathways. These include nucleophilic substitution reactions, where the bromide is displaced by a nucleophile, and elimination reactions (dehydrobromination) to form α,β-unsaturated ketones, typically in the presence of a base. libretexts.orgwikipedia.org The reactivity of α-halo ketones is enhanced due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more electrophilic. nih.gov
Kinetic and Thermodynamic Profiling of Key Transformations
Kinetic and thermodynamic studies of reactions involving 4-oxo-4-arylbutanoic acids provide valuable data for understanding their reactivity. While specific data for this compound is not extensively available, studies on the oxidation of related para-substituted 4-oxo-4-phenyl butanoic acids offer significant insights.
In the oxidation of various para-substituted 4-oxo-4-phenyl butanoic acids by tripropylammonium (B8586437) fluorochromate, the reaction was found to be first order with respect to the 4-oxo acid, the oxidant, and perchloric acid. researchgate.net The order of reactivity for different para-substituents was determined to be: p-OCH₃ > p-OC₂H₅ > p-CH₃ > p-H > p-Cl > p-Br > p-COCH₃. researchgate.net This trend suggests that electron-donating groups enhance the reaction rate, while electron-withdrawing groups decrease it, indicating the development of a positive charge in the transition state. researchgate.net
The activation parameters for the oxidation of these compounds have been calculated and are presented in the table below. The negative entropy of activation values suggests a highly ordered transition state.
| Substituent | ΔH# (kJ mol⁻¹) | ΔS# (J K⁻¹ mol⁻¹) | ΔG# (kJ mol⁻¹) at 303 K |
| p-OCH₃ | 45.34 | -139.71 | 87.73 |
| p-OC₂H₅ | 47.92 | -132.31 | 88.04 |
| p-CH₃ | 51.01 | -122.99 | 88.31 |
| H | 54.12 | -114.12 | 88.74 |
| p-Cl | 56.65 | -107.59 | 89.26 |
| p-Br | 57.12 | -106.31 | 89.39 |
| p-COCH₃ | 64.91 | -84.62 | 90.59 |
| Data sourced from a study on the oxidation of para-substituted 4-oxo-4-phenyl butanoic acids. researchgate.net |
Identification and Characterization of Transient Reaction Intermediates
A key transient intermediate in the acid-catalyzed bromination of 4-oxo-4-p-tolyl-butyric acid is the corresponding enol . libretexts.orgopenstax.org The formation of this enol is the rate-limiting step in the reaction. pearson.com Although enols are typically unstable and exist in low concentrations at equilibrium with their keto tautomers, their presence is strongly supported by kinetic evidence. libretexts.org The rate of bromination being independent of the bromine concentration is a primary indicator that a reactive intermediate, the enol, is formed in a slow step and then rapidly consumed in a subsequent step with bromine. openstax.org
Further evidence for the enol intermediate comes from deuterium exchange studies. When a ketone is treated with D₃O⁺, the acidic α-hydrogens are replaced by deuterium. libretexts.org The rate of this deuterium exchange is found to be identical to the rate of halogenation for a given ketone, which strongly implies a common intermediate for both processes, this being the enol. libretexts.orgopenstax.org
Spectroscopic identification of enol intermediates can be challenging due to their transient nature. However, under specific conditions or with specialized techniques, their existence can be confirmed.
Influence of Catalysis and Reaction Conditions on Pathway Selectivity
Catalysis and reaction conditions play a pivotal role in directing the outcome of reactions involving this compound and its precursors.
In the bromination of 4-oxo-4-p-tolyl-butyric acid, the use of an acid catalyst is crucial for promoting the formation of the enol intermediate, leading to α-bromination. masterorganicchemistry.comchemtube3d.com The choice of solvent can also influence the reaction rate. For instance, the rate of oxidation of related 4-oxo acids increases with an increasing amount of acetic acid in an aqueous mixture. researchgate.net
The selectivity of bromination can also be controlled. In unsymmetrical ketones, acid-catalyzed halogenation typically occurs at the more substituted α-carbon, as this proceeds through the more stable, more substituted enol. wikipedia.org
In recent years, asymmetric catalysis has been employed to achieve enantioselective halogenation of β-keto esters and related compounds. Chiral catalysts, such as those based on titanium or copper complexes, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the α-halo product. tum.denih.govresearchgate.net
Furthermore, the choice between radical and ionic pathways in bromination can be influenced by the reaction conditions. As mentioned earlier, the presence of light can initiate a radical pathway, especially when acid catalysis is suppressed. electronicsandbooks.com The use of specific brominating agents, such as N-bromosuccinimide (NBS), is also commonly associated with radical-mediated allylic and benzylic bromination, although under different conditions, it can also serve as an electrophilic bromine source.
Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Oxo 4 P Tolyl Butyric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy serves as a powerful, non-destructive tool for mapping the atomic connectivity within a molecule. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment of each atom can be obtained.
¹H NMR Spectroscopic Analysis for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Bromo-4-oxo-4-p-tolyl-butyric acid, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons on the aromatic ring, and the protons of the butyric acid backbone.
The protons on the p-substituted aromatic ring would likely appear as two distinct doublets in the aromatic region of the spectrum, a characteristic AA'BB' system. The methyl group protons on the tolyl moiety would present as a singlet. The aliphatic protons of the butyric acid chain, specifically at the C2 and C3 positions, would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the chiral center (C3), being adjacent to the bromine atom, would be expected to resonate at a downfield chemical shift. The two protons at C2 would likely appear as a multiplet.
A representative, though hypothetical, data table for the ¹H NMR spectrum is presented below, based on established chemical shift principles for similar structures.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet | 2H | Aromatic (ortho to carbonyl) |
| ~7.30 | Doublet | 2H | Aromatic (meta to carbonyl) |
| ~4.80 | Doublet of Doublets | 1H | H-3 (CHBr) |
| ~3.40 | Multiplet | 2H | H-2 (CH₂) |
| ~2.40 | Singlet | 3H | Ar-CH₃ |
| ~12.00 | Singlet (broad) | 1H | COOH |
¹³C NMR Spectroscopic Analysis for Carbon Connectivity
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. The spectrum for this compound would be expected to show signals for each of the 11 unique carbon atoms.
The carbonyl carbons of the ketone and carboxylic acid would be the most downfield signals. The aromatic carbons would appear in the typical aromatic region, with quaternary carbons showing different intensities than protonated carbons. The aliphatic carbons, C2 and C3, would be found in the upfield region of the spectrum, with the carbon bearing the bromine atom (C3) shifted further downfield due to the electronegativity of the halogen. The methyl carbon of the tolyl group would be the most upfield signal.
A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.
| Chemical Shift (ppm) | Assignment |
| ~195.0 | C=O (Ketone) |
| ~175.0 | C=O (Carboxylic Acid) |
| ~145.0 | Aromatic (quaternary, C-CH₃) |
| ~133.0 | Aromatic (quaternary, C-C=O) |
| ~129.5 | Aromatic (CH) |
| ~129.0 | Aromatic (CH) |
| ~45.0 | C-3 (CHBr) |
| ~35.0 | C-2 (CH₂) |
| ~21.5 | Ar-CH₃ |
Advanced 2D NMR Techniques for Elucidating Complex Structures
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the H-2 and H-3 protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₁BrO₃), the exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks separated by two mass units.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Despite a comprehensive search for scientific literature, no specific experimental data regarding the spectroscopic and crystallographic characterization of this compound could be located. Publicly available databases and scientific journals did not yield specific FT-IR spectra, Raman spectra, or single-crystal X-ray diffraction data for this particular compound.
Therefore, it is not possible to provide the detailed analysis requested in the article outline. The subsequent sections on vibrational spectroscopy and X-ray crystallography, which would rely on such experimental data, cannot be completed.
It is important to note that while general principles of spectroscopic and crystallographic analysis for similar functional groups (carboxylic acids, ketones, aromatic compounds, and organobromides) are well-established, applying these without specific data for this compound would be speculative and not adhere to the required scientific accuracy.
Further experimental research would be necessary to elucidate the precise spectroscopic and structural characteristics of this compound.
Computational and Theoretical Studies on 3 Bromo 4 Oxo 4 P Tolyl Butyric Acid and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its efficiency and reliability in predicting the electronic structure of molecules. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state.
A comprehensive theoretical study on the analogue compound, 4-Oxo-4-p-tolyl-butyric acid, utilized DFT calculations with the B3LYP/6-31G method to determine its stable structure. research-nexus.net This level of theory is widely used as it provides a good compromise between accuracy and computational resources. The optimized geometry reveals the spatial arrangement of the atoms, bond lengths, and bond angles that correspond to the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic properties can be calculated, including the distribution of electrons, dipole moments, and molecular orbitals. research-nexus.netresearchgate.net These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Ab Initio Methods for High-Accuracy Energetic Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy in predicting molecular energies. nih.govworldscientific.com While computationally more demanding than DFT, ab initio calculations are invaluable for obtaining precise energetic information, such as reaction energies, activation barriers, and tautomeric equilibria. nih.govresearchgate.net
In the context of keto-acids, ab initio methods have been successfully applied to study phenomena like keto-enol tautomerism. nih.govresearchgate.net For a molecule like 3-Bromo-4-oxo-4-p-tolyl-butyric acid, high-accuracy ab initio calculations could provide a definitive assessment of its conformational energies and the energetic landscape of potential chemical reactions. For instance, these methods can be employed to calculate the precise energy difference between various rotational isomers (conformers) of the molecule, providing a deeper understanding of its flexibility and preferred shapes. Furthermore, ab initio studies on halogenated organic molecules have demonstrated their utility in accurately predicting the energetics of reactions involving halogen atoms.
Molecular Geometry Optimization and Conformational Analysis
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. Molecular geometry optimization is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like this compound, this process can reveal multiple stable conformations, or conformers.
Computational studies on the analogous 4-Oxo-4-p-tolyl-butyric acid have identified its most stable structure through geometry optimization. research-nexus.net The flexibility of the butyric acid chain allows for various spatial orientations of the carboxylic acid group relative to the p-tolyl ketone moiety. A thorough conformational analysis would involve systematically rotating the single bonds in the molecule to identify all possible low-energy conformers.
The presence of the bulky bromine atom in this compound is expected to introduce significant steric hindrance, which would influence the conformational preferences of the molecule. The repulsion between the bromine atom and other nearby atoms would likely restrict the rotation around the C2-C3 and C3-C4 bonds, favoring conformations that minimize these steric clashes. This could result in a different set of stable conformers compared to the non-brominated analogue, potentially impacting its interaction with biological targets or its reactivity in chemical transformations.
Analysis of Electronic Properties and Chemical Reactivity Descriptors
Beyond the molecular structure, computational methods provide a suite of descriptors that quantify a molecule's electronic characteristics and its propensity to react in certain ways. These descriptors are derived from the calculated electronic wavefunction and offer a conceptual framework for understanding chemical reactivity.
HOMO-LUMO Energy Gaps and Molecular Orbital Contributions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions.
For 4-Oxo-4-p-tolyl-butyric acid, DFT calculations have been used to determine the energies of the HOMO and LUMO and the resulting energy gap. research-nexus.netresearchgate.net Analysis of the molecular orbital contributions reveals which atoms and functional groups are primarily involved in these frontier orbitals. This information is vital for predicting the sites of electrophilic and nucleophilic attack.
The introduction of a bromine atom in this compound is expected to lower the HOMO-LUMO gap. Halogens, being electronegative, can withdraw electron density, which tends to stabilize both the HOMO and LUMO, but often the LUMO is stabilized to a greater extent, leading to a smaller energy gap. This would imply that the brominated compound is likely more reactive than its unsubstituted counterpart. The HOMO and LUMO distributions would also be perturbed, with potential contributions from the bromine atom's orbitals.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 4-Oxo-4-p-tolyl-butyric acid | Data not specified | Data not specified | Data not specified |
| This compound | Predicted to be lower | Predicted to be lower | Predicted to be smaller |
Electrostatic Potential Surfaces and Atomic Charge Distributions
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. mdpi.com The MEP maps regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.
In the case of 4-Oxo-4-p-tolyl-butyric acid, the MEP surface would highlight the electron-rich areas around the oxygen atoms of the carbonyl and carboxyl groups, indicating these as likely sites for interaction with electrophiles or hydrogen bond donors. research-nexus.net Conversely, the hydrogen atoms of the carboxylic acid and the aromatic ring would exhibit positive potential.
For this compound, the MEP would be significantly influenced by the highly electronegative bromine atom. This would create a region of negative electrostatic potential around the bromine atom, while the adjacent carbon atom would become more electropositive. This polarization of the C-Br bond would be a key feature of the molecule's reactivity profile. The analysis of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the charge distribution at each atomic center, complementing the qualitative picture provided by the MEP. researchgate.net
| Functional Group | Predicted Electrostatic Potential | Predicted Atomic Charge |
| Carbonyl Oxygen | Negative | Negative |
| Carboxyl Oxygen | Negative | Negative |
| Carboxyl Hydrogen | Positive | Positive |
| Bromine Atom | Negative | Negative |
| Carbon bonded to Bromine | Positive | Positive |
Note: This table represents the expected qualitative trends in electrostatic potential and atomic charges.
Global and Local Reactivity Indices (e.g., Electrophilicity, Hardness)
Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the chemical reactivity of molecules like this compound through the calculation of global and local reactivity indices. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In computational analyses of analogous compounds, such as 4-Oxo-4-p-tolyl-butyric acid, these parameters are systematically calculated to understand their chemical behavior. research-nexus.net For this compound, the introduction of a bromine atom is expected to influence these indices. The electron-withdrawing nature of bromine can modulate the energies of the HOMO and LUMO, thereby affecting the molecule's reactivity profile.
Local reactivity indices, often determined through methods like Fukui function analysis, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely identify the carbonyl carbons, the α-carbon bearing the bromine atom, and specific positions on the aromatic ring as key sites for chemical reactions.
Below is an interactive data table presenting plausible DFT-calculated global reactivity indices for this compound, based on typical values for similar organic molecules.
| Reactivity Index | Symbol | Calculated Value (eV) | Description |
| Chemical Hardness | η | 3.5 - 4.5 | Measures resistance to change in electron distribution. |
| Electronegativity | χ | 4.0 - 5.0 | Represents the molecule's power to attract electrons. |
| Global Electrophilicity | ω | 1.0 - 2.0 | Quantifies the ability of the molecule to accept electrons. |
| Chemical Potential | μ | -4.0 to -5.0 | Represents the escaping tendency of electrons from an equilibrium system. |
Note: The values in this table are illustrative and based on computational studies of analogous compounds.
Prediction of Spectroscopic Parameters for Experimental Validation
Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be used to validate and interpret experimental data. For this compound, computational methods can generate theoretical vibrational (IR and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts.
Theoretical Vibrational Spectra (IR, Raman)
Theoretical vibrational spectra are typically calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set. biointerfaceresearch.compku.edu.cn These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the computed spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be achieved.
For this compound, key vibrational modes would include the C=O stretching of the carboxylic acid and ketone groups, the O-H stretch of the carboxylic acid, C-H stretching of the aromatic ring and alkyl chain, and the C-Br stretching frequency. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other computational approximations, leading to better agreement with experimental data.
The following table provides a hypothetical set of calculated and scaled vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3700 | ~3550 | 3400-2400 (broad) |
| C-H Stretch (Aromatic) | ~3100 | ~3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | ~3000 | ~2900 | 3000-2850 |
| C=O Stretch (Ketone) | ~1750 | ~1680 | 1700-1680 |
| C=O Stretch (Carboxylic Acid) | ~1800 | ~1730 | 1725-1700 |
| C-Br Stretch | ~650 | ~620 | 650-550 |
Note: These are representative values and the actual computed and experimental frequencies may vary.
Computed NMR Chemical Shifts
The prediction of NMR chemical shifts through computational methods, typically using the Gauge-Independent Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. Theoretical calculations can provide the chemical shifts for ¹H and ¹³C nuclei in this compound.
These computed shifts are reported relative to a standard, usually tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts allows for the confident assignment of signals in the experimental NMR spectra. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the p-tolyl group, the butyric acid chain, and the methine proton adjacent to the bromine atom.
An illustrative table of computed ¹³C and ¹H NMR chemical shifts for this compound is presented below.
| Atom | Computed ¹³C Chemical Shift (ppm) | Computed ¹H Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl | 170-175 | - |
| Ketone Carbonyl | 190-195 | - |
| Aromatic C (quaternary) | 130-145 | - |
| Aromatic CH | 125-130 | 7.2-7.9 |
| CH-Br | 45-50 | 4.5-5.0 |
| CH₂ | 35-40 | 3.0-3.5 |
| CH₃ | 20-25 | 2.3-2.5 |
| OH (Carboxylic Acid) | - | 10.0-12.0 |
Note: These values are estimations based on typical chemical shifts for similar functional groups.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry offers a powerful lens through which to view and understand the intricate details of chemical reactions. For this compound, theoretical methods can be employed to elucidate reaction mechanisms and identify the structures of transient species like transition states. By mapping the potential energy surface of a reaction, chemists can determine the most likely reaction pathways, calculate activation energies, and predict reaction kinetics.
For instance, in reactions involving nucleophilic substitution at the carbon bearing the bromine atom, computational studies can model the approach of the nucleophile, the formation of the transition state, and the departure of the bromide leaving group. The geometry and energy of the transition state are critical in determining the reaction rate.
Similarly, for reactions involving the carbonyl groups or the acidic proton, theoretical calculations can provide detailed insights into the mechanisms of reactions such as enolization, which is often a key step in the reactions of ketones. orientjchem.org The study of the enolization of 4-oxo-4-phenyl butanoic acid, an analogue, has been investigated, providing a framework for understanding similar processes in this compound. orientjchem.org
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum mechanical calculations are excellent for understanding the electronic structure and reactivity of a molecule, molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them.
This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The preferred conformations can have a significant impact on the molecule's physical properties and its interactions with other molecules, such as solvent molecules or biological receptors.
MD simulations can also be used to study the intermolecular interactions of this compound. For example, simulations in a solvent like water or dimethyl sulfoxide (B87167) can reveal details about the solvation shell around the molecule and the nature of the solute-solvent interactions. This information is crucial for understanding its solubility and behavior in solution.
Applications of 3 Bromo 4 Oxo 4 P Tolyl Butyric Acid As a Synthetic Intermediate
Building Block for Complex Organic Molecules
The utility of 3-Bromo-4-oxo-4-p-tolyl-butyric acid as a foundational building block stems from the distinct reactivity of its constituent functional groups. bldpharm.com Chemical suppliers classify it among organic building blocks, specifically as a bromide, carboxylic acid, and ketone, highlighting its role in the modular assembly of larger molecules. bldpharm.com
The three primary reactive centers—the carboxylic acid, the α-bromoketone, and the p-tolyl group—allow for a stepwise and controlled introduction of different molecular fragments.
The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling linkage to a vast range of other molecules.
The α-bromoketone moiety is a potent electrophile, susceptible to nucleophilic substitution at the bromine-bearing carbon and nucleophilic addition at the carbonyl carbon. This functionality is crucial for forming new carbon-carbon and carbon-heteroatom bonds.
This trifecta of reactivity allows chemists to employ this compound as a linchpin in multi-step syntheses, introducing the p-tolylbutyric acid framework into larger, more elaborate molecular designs.
Precursor in Heterocyclic Compound Synthesis
Perhaps the most significant application of this compound is in the synthesis of heterocyclic compounds. Its structure is ideally suited for cyclization reactions to form various ring systems.
Synthesis of Pyrazolone (B3327878) and Pyrrolinylaminopyrimidine Derivatives
While direct synthesis routes starting from this compound are specific, the underlying γ-keto acid structure is a well-established precursor for five-membered heterocycles. For the synthesis of pyrazolone derivatives, γ-keto acids can react with hydrazine (B178648) derivatives. researchgate.netresearchgate.net The initial reaction typically involves the formation of a hydrazone with the ketone, followed by intramolecular cyclization via condensation with the carboxylic acid group to form the pyrazolone ring. The presence of the p-tolyl group would yield 3-(p-tolyl)pyrazolone-containing structures, which are of interest in medicinal chemistry. orientjchem.org
Formation of Pyridazinone Scaffolds
The 4-oxo-butyric acid backbone of the title compound is a classic precursor for the synthesis of 6-substituted-3(2H)-pyridazinones. This transformation is achieved through a cyclocondensation reaction with hydrazine or its derivatives (e.g., phenylhydrazine, hydrazine hydrate). The reaction proceeds by the formation of a hydrazone at the ketone position, followed by an intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid group, which, upon dehydration, yields the stable six-membered pyridazinone ring. This method provides a direct route to 6-(p-tolyl)pyridazinone derivatives, which are recognized as important scaffolds in drug discovery. researchgate.netnih.gov
Table 1: Synthesis of Heterocyclic Scaffolds from γ-Keto Acid Precursors
| Heterocyclic System | Reagent(s) | Key Reaction Type | Resulting Scaffold |
| Pyridazinone | Hydrazine (H₂NNH₂) | Cyclocondensation | 6-(p-tolyl)pyridazin-3(2H)-one |
| Thiazole (B1198619) | Thiourea (B124793) (H₂NCSNH₂) | Hantzsch Synthesis | 2-amino-4-(p-tolyl)thiazole derivative |
Access to Quinoline (B57606) and Thiazole Ring Systems
The α-bromoketone functionality within this compound is particularly useful for building thiazole and quinoline ring systems.
Thiazole Ring Systems: The molecule is an ideal substrate for the Hantzsch thiazole synthesis. nih.govmdpi.comorganic-chemistry.org In this reaction, the α-bromoketone part of the molecule reacts with a thioamide, such as thiourea, to form the thiazole ring. The reaction involves the initial formation of a C-S bond via nucleophilic attack by the sulfur of the thiourea on the carbon bearing the bromine, followed by intramolecular condensation and dehydration. This reaction would produce a 2-amino-4-(p-tolyl)thiazole derivative, incorporating the core structure of the starting material directly into a heterocycle known for its wide range of biological activities. asianpubs.org
Quinoline Ring Systems: The synthesis of quinolines can be approached through various methods. For instance, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. Derivatives of this compound could serve as the carbonyl component in such reactions, leading to quinoline structures bearing the p-tolyl moiety, which are of interest for their potential applications in medicinal and materials chemistry. researchgate.net
Derivatization for Functional Materials and Advanced Chemical Entities
The multiple reactive sites on this compound allow for its derivatization into functional materials and advanced chemical entities. The carboxylic acid can serve as an anchor point for grafting the molecule onto polymer backbones or surfaces. For example, it could be converted to an activated ester and reacted with amine-functionalized polymers to create materials with tailored properties.
Furthermore, the core structure can be elaborated into more complex molecules with potential applications in materials science. For example, the synthesis of oxadiazole derivatives from butanoic acid precursors has been shown to yield compounds with specific biological activities, suggesting a pathway for creating advanced chemical entities from the title compound. nih.gov The combination of the rigid p-tolyl group and the functionalizable side chain offers a template for designing molecules with specific electronic or self-assembly properties.
Development of Chemical Libraries for High-Throughput Screening (focused on synthetic diversity)
In modern drug discovery and materials science, the generation of chemical libraries containing a large number of structurally diverse compounds is essential for high-throughput screening. This compound is an excellent scaffold for combinatorial chemistry due to its orthogonal reactive sites.
A synthetic strategy could involve a multi-step, divergent synthesis:
Amidation: The carboxylic acid can be reacted with a diverse library of amines to generate a set of amides.
Heterocycle Formation: Each of these amides can then be subjected to cyclization reactions. For example, reaction with a library of thioamides would produce a diverse library of thiazole derivatives.
Substitution: Alternatively, the bromine atom can be displaced by a variety of nucleophiles (e.g., azides, thiols, secondary amines) to introduce further diversity.
This approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, versatile starting material. Each compound in the library retains the core p-tolyl-oxo-butyric acid framework but differs in the substituents at the three main points of modification, maximizing the chemical space explored in the search for new bioactive molecules or functional materials.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes for 3-Bromo-4-oxo-4-p-tolyl-butyric Acid
The principles of green chemistry are increasingly central to modern organic synthesis, aiming to maximize efficiency while minimizing environmental impact and waste. gcande.org Future research will prioritize the development of sustainable methods for synthesizing this compound, moving away from traditional routes that may involve hazardous reagents or volatile organic solvents.
Key research objectives in this area include:
Solvent-Free and Aqueous Systems: Investigating reaction conditions that eliminate the need for conventional organic solvents, such as solid-state reactions or conducting the synthesis in aqueous media. Photolytic reactions, for instance, have been shown to proceed efficiently in a neat or solid state for some α-bromo ketones, offering excellent product selectivity and atom economy. researchgate.net
Alternative Brominating Agents: Exploring the use of safer and more sustainable brominating agents to replace elemental bromine or other hazardous reagents. Dibromoisocyanuric acid, for example, has been used as a brominating agent in certain catalytic systems. researchgate.net
Energy Efficiency: Developing synthetic pathways that operate at ambient temperature and pressure, potentially utilizing photochemical or mechanochemical energy sources to reduce the reliance on thermal heating.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Parameter | Traditional Route (Hypothetical) | Green Route (Projected) |
|---|---|---|
| Solvent | Chlorinated hydrocarbons (e.g., CCl₄) | Water, Deep Eutectic Solvent, or solvent-free |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) with photocatalysis |
| Energy Input | High-temperature reflux | Visible light irradiation at room temperature |
| Catalyst | Stoichiometric acid/base | Recyclable heterogeneous catalyst |
| Atom Economy | Moderate | High |
| Waste Profile | Halogenated organic waste, acidic byproducts | Minimal, with potential for catalyst recycling |
Exploration of Novel Reactivity in Catalytic Systems
The bromine atom and the ketone functionality in this compound make it a versatile substrate for a wide range of catalytic transformations. Future work will focus on discovering and optimizing novel catalytic systems to expand its synthetic utility. A significant area of interest is the use of hypervalent iodine reagents, which are robust, low-toxicity, and metal-free options for various oxidative transformations, including the synthesis of α-bromo ketones from bromoalkenes. beilstein-journals.org
Emerging research directions include:
Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions at the carbon atom bearing the bromine, leading to the synthesis of enantiomerically pure derivatives for applications in pharmaceuticals and materials science.
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel bond formations and functional group interconversions under mild conditions, potentially accessing reaction pathways that are difficult to achieve with traditional thermal methods.
Dual Catalysis: Combining different catalytic modes (e.g., metal catalysis and organocatalysis) in a single pot to orchestrate tandem or cascade reactions, thereby increasing molecular complexity in a more efficient manner.
Table 2: Potential Catalytic Transformations for this compound
| Catalytic System | Target Transformation | Potential Outcome/Product |
|---|---|---|
| Chiral Lewis Acid | Asymmetric Aldol Reaction | Enantioenriched β-hydroxy-α-bromo ketones |
| Palladium/Ligand Complex | Suzuki or Sonogashira Cross-Coupling | α-Aryl or α-alkynyl substituted keto-acids |
| Photoredox Catalyst (e.g., Iridium) | Radical-mediated C-H Functionalization | Derivatization at remote positions of the molecule |
| Hypervalent Iodine Catalyst | Oxidative Rearrangements | Synthesis of novel heterocyclic scaffolds |
Advanced In-Situ Spectroscopic Techniques for Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity. The application of advanced in-situ spectroscopic techniques allows for real-time monitoring of reacting systems, providing invaluable data on reaction kinetics, intermediates, and catalyst behavior. In-situ Raman spectroscopy, for example, has become a powerful tool for studying reaction mechanisms and structure-performance relationships by providing sensitive molecular structure information in real-time. rsc.org
Future research will likely involve:
Real-Time Reaction Monitoring: Using techniques like ReactIR (FT-IR), in-situ Raman, and Process NMR to track the concentration of reactants, intermediates, and products as a function of time. This can help identify reaction bottlenecks and unstable intermediates in the synthesis and subsequent transformations of this compound.
Catalyst Speciation: Applying techniques such as X-ray Absorption Spectroscopy (XAS) to determine the oxidation state and coordination environment of metal catalysts during the reaction cycle, providing insights into the nature of the active catalytic species.
Flow Chemistry Integration: Combining in-situ analytics with continuous flow chemistry setups to enable rapid reaction screening, optimization, and mechanistic investigation under precisely controlled conditions.
Integration of Machine Learning and Artificial Intelligence for Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by accelerating the discovery and optimization of synthetic routes. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel retrosynthetic pathways. youtube.comyoutube.com
For a target molecule like this compound, AI and ML can be applied to:
Retrosynthesis Planning: AI-powered platforms can propose multiple synthetic routes to the target molecule, ranking them based on predicted yield, cost, and green chemistry metrics. gcande.org
Reaction Condition Optimization: Machine learning models can be trained on experimental data to predict the optimal solvent, catalyst, temperature, and reaction time to maximize the yield and selectivity of the synthesis. nih.gov
Catalyst and Reagent Discovery: Algorithms can screen virtual libraries of potential catalysts or reagents to identify new candidates with enhanced performance for specific transformations involving the bromo-keto acid scaffold.
Table 3: Application of Machine Learning Models in the Synthesis of this compound
| Machine Learning Model | Application Area | Objective |
|---|---|---|
| Random Forest (RF) / Gradient Boosting (XGB) | Yield Prediction | Predict the reaction yield based on inputs like substrate, catalyst, ligand, and solvent. nih.gov |
| Transformer Neural Networks | Retrosynthetic Analysis | Propose viable synthetic precursors by learning chemical reaction rules from large datasets. youtube.com |
| Support Vector Regression (SVR) | Catalyst Performance Prediction | Model the relationship between catalyst structure and reaction outcome to guide catalyst design. |
| LASSO / Ridge Regression | Experimental Design | Identify the most influential reaction parameters for efficient optimization. nih.gov |
Expanding Synthetic Utility in Bio-Inspired and Supramolecular Chemistry
The unique combination of functional groups in this compound—a carboxylic acid, a ketone, an aromatic ring, and a reactive bromine atom—makes it an attractive building block for constructing complex molecular architectures. Future research will explore its application in emerging fields like bio-inspired materials and supramolecular chemistry.
Potential avenues for exploration include:
Peptidomimetics and Foldamers: The keto-acid backbone could be incorporated into peptide-like structures to create foldamers with well-defined secondary structures, mimicking the function of biological macromolecules.
Supramolecular Gels: The molecule could be functionalized to act as a gelator, forming self-assembled fibrillar networks through non-covalent interactions like hydrogen bonding and π-π stacking, leading to the creation of soft materials with tunable properties.
Covalent Organic Frameworks (COFs): After suitable modification, the molecule could serve as a monomeric unit for the synthesis of crystalline porous polymers (COFs), where the defined geometry of the building block directs the formation of ordered, high-surface-area materials for applications in catalysis or gas storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
